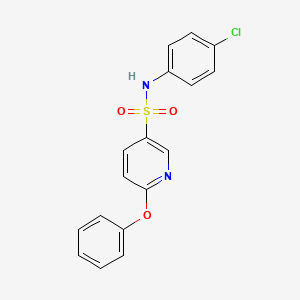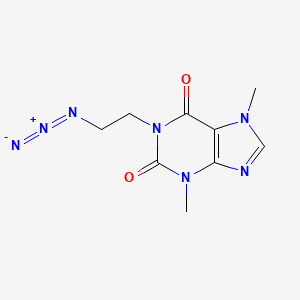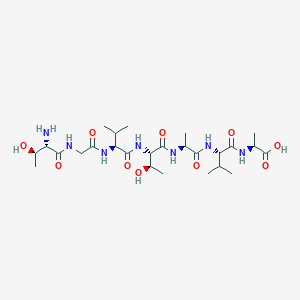![molecular formula C15H12N2 B12595274 4-[(E)-(1-Phenylethylidene)amino]benzonitrile CAS No. 611168-90-2](/img/structure/B12595274.png)
4-[(E)-(1-Phenylethylidene)amino]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-(1-Phenylethylidene)amino]benzonitrile is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a phenylethylideneamino group attached to the benzene ring, which also bears a nitrile group. It is a versatile chemical with applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(1-Phenylethylidene)amino]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . The reaction conditions typically involve the use of a solvent such as paraxylene and a catalyst like hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt. The reaction is carried out at elevated temperatures, around 120°C, for a duration of 2 hours .
Industrial Production Methods
In industrial settings, the production of benzonitriles often involves the ammoxidation of toluene. This process entails the reaction of toluene with ammonia and oxygen at high temperatures, typically between 400 to 450°C . The resulting product is then purified to obtain the desired benzonitrile compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(E)-(1-Phenylethylidene)amino]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Oximes or amides.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-[(E)-(1-Phenylethylidene)amino]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is employed in the production of dyes, pesticides, and advanced coatings.
Mécanisme D'action
The mechanism of action of 4-[(E)-(1-Phenylethylidene)amino]benzonitrile involves its interaction with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which are useful in catalysis and material science . Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzonitrile: This compound has an amino group instead of the phenylethylideneamino group.
Benzonitrile: The simplest form of benzonitrile without any substituents on the benzene ring.
4-(3-Aminophenyl)benzonitrile: Contains an aminophenyl group attached to the benzene ring.
Uniqueness
4-[(E)-(1-Phenylethylidene)amino]benzonitrile is unique due to the presence of the phenylethylideneamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
611168-90-2 |
|---|---|
Formule moléculaire |
C15H12N2 |
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-(1-phenylethylideneamino)benzonitrile |
InChI |
InChI=1S/C15H12N2/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-10H,1H3 |
Clé InChI |
BOIJSYJWLLZBIN-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=C(C=C1)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol](/img/structure/B12595191.png)

![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)


![Acetamide,2-[[2-(tert-butyl)-4-quinazolinyl]thio]-N-(5-methyl-3-isoxazolyl)-](/img/structure/B12595228.png)
![2-Butenamide,4-(dimethylamino)-N-[4-[[3,6-dioxo-4-(phenylmethoxy)-1,4-cyclohexadien-1-yl]amino]-7-ethoxy-6-quinazolinyl]-,(2E)-](/img/structure/B12595232.png)
![2-Hydroxy-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12595233.png)
![2-{4-[(Prop-2-yn-1-yl)oxy]phenyl}-1,3-benzoxazole](/img/structure/B12595248.png)





